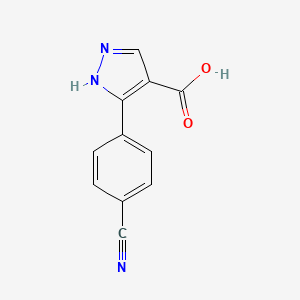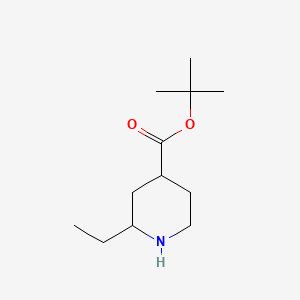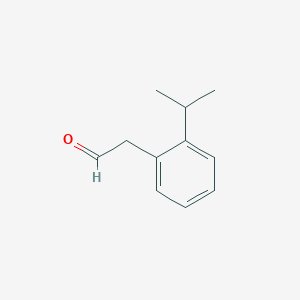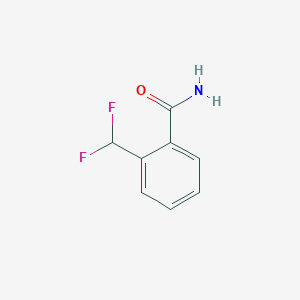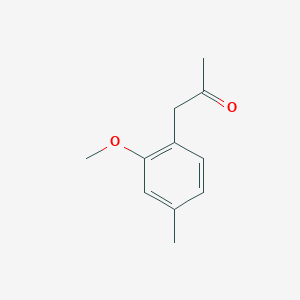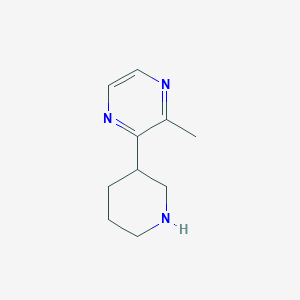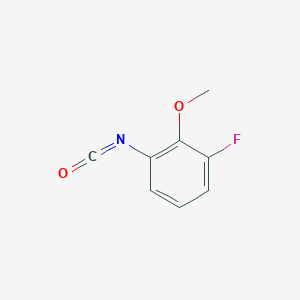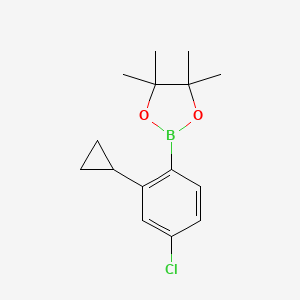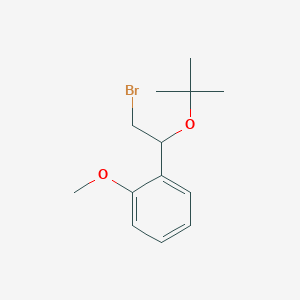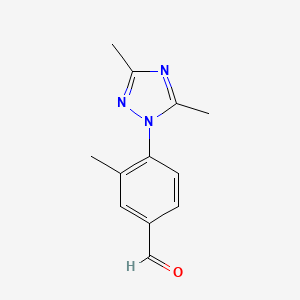
2-(1H-indol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-4-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a propanol group at the 2-position, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)propan-2-ol typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of indole with a suitable alkyl halide in the presence of a base. For example, the reaction of indole with 2-bromo-2-propanol in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1H-indol-4-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(1H-indol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)propan-2-ol
- 2-(1H-indol-5-yl)propan-2-ol
- 2-(1H-indol-6-yl)propan-2-ol
Uniqueness
2-(1H-indol-4-yl)propan-2-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12-13H,1-2H3 |
InChI Key |
PICFWOLPDBDCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C2C=CNC2=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


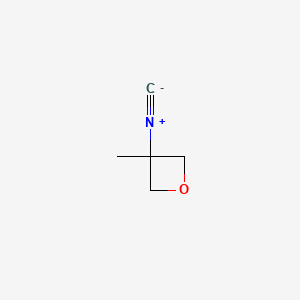
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
